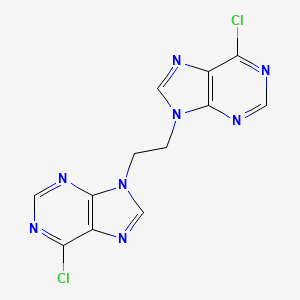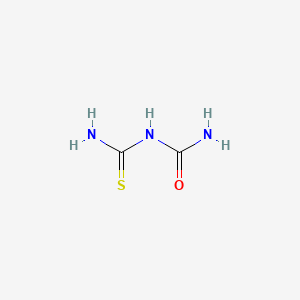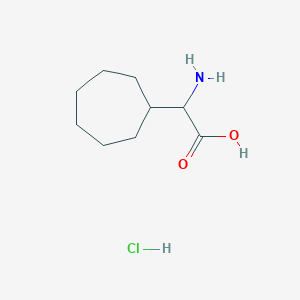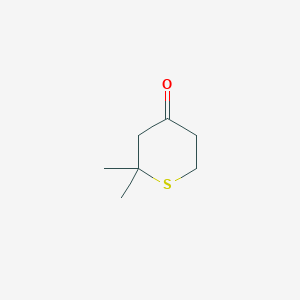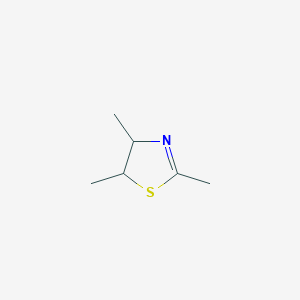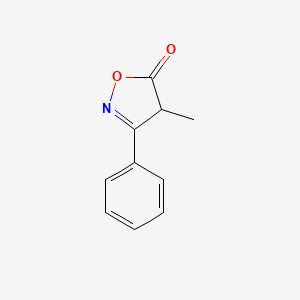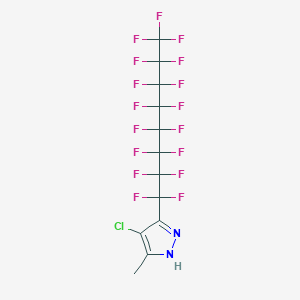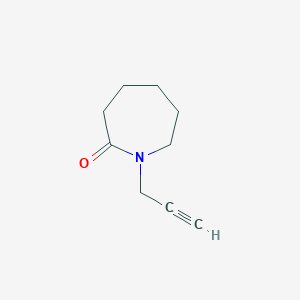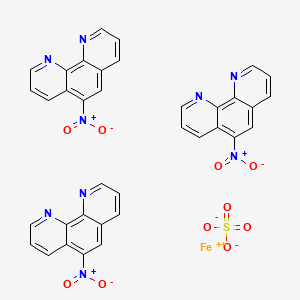
iron(2+);5-nitro-1,10-phenanthroline;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);5-nitro-1,10-phenanthroline;sulfate is a coordination compound that consists of iron(II) ions complexed with 5-nitro-1,10-phenanthroline and sulfate ions. This compound is known for its vibrant color and its applications in various fields, including analytical chemistry and redox titrations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5-nitro-1,10-phenanthroline;sulfate typically involves the reaction of iron(II) sulfate with 5-nitro-1,10-phenanthroline in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general procedure includes:
- Dissolving iron(II) sulfate in deionized water.
- Adding 5-nitro-1,10-phenanthroline to the solution.
- Stirring the mixture at room temperature until the complex forms.
- Isolating the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are common practices .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);5-nitro-1,10-phenanthroline;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The nitro group in 5-nitro-1,10-phenanthroline can be reduced to an amino group.
Substitution: Ligand exchange reactions can occur, where the 5-nitro-1,10-phenanthroline ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often require the presence of competing ligands and may be facilitated by heating
Major Products Formed
Oxidation: Iron(III) complexes.
Reduction: Amino derivatives of 1,10-phenanthroline.
Substitution: New coordination complexes with different ligands
Applications De Recherche Scientifique
Iron(2+);5-nitro-1,10-phenanthroline;sulfate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a redox indicator in titrations and for the spectrophotometric determination of iron.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of other chemical compounds and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of iron(2+);5-nitro-1,10-phenanthroline;sulfate involves several pathways:
Redox Reactions: The iron(II) center can undergo redox reactions, facilitating electron transfer processes.
Ligand Interactions: The 5-nitro-1,10-phenanthroline ligand can interact with biological molecules, potentially disrupting cellular processes.
Autophagy Induction: In the case of antimicrobial activity, the compound can induce autophagy in macrophages, leading to the destruction of intracellular pathogens.
Comparaison Avec Des Composés Similaires
Iron(2+);5-nitro-1,10-phenanthroline;sulfate can be compared with other similar compounds:
1,10-Phenanthroline: A parent compound without the nitro group, used widely in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline but with different electronic properties.
Ferroin: A complex of iron(II) with 1,10-phenanthroline, used as a redox indicator.
Uniqueness
The presence of the nitro group in 5-nitro-1,10-phenanthroline imparts unique electronic properties to the compound, enhancing its redox activity and making it more suitable for specific applications such as antimicrobial activity and redox titrations .
Propriétés
Numéro CAS |
23700-19-8 |
|---|---|
Formule moléculaire |
C12H7FeN3O6S |
Poids moléculaire |
377.11 g/mol |
Nom IUPAC |
iron(2+);5-nitro-1,10-phenanthroline;sulfate |
InChI |
InChI=1S/C12H7N3O2.Fe.H2O4S/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h1-7H;;(H2,1,2,3,4)/q;+2;/p-2 |
Clé InChI |
UCFLPRGRCZHMPO-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canonique |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |
Key on ui other cas no. |
23700-19-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


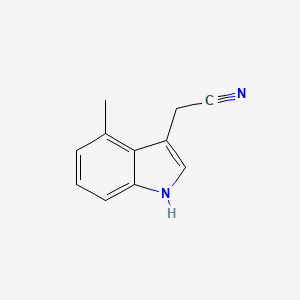
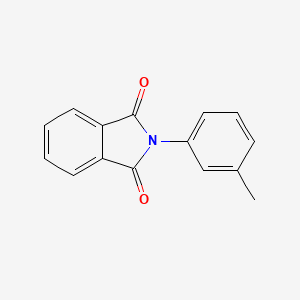
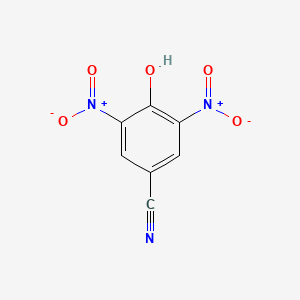
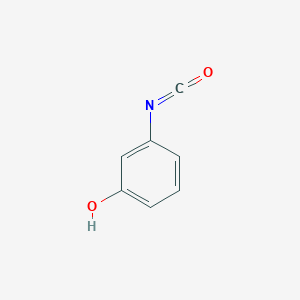
![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
